HIV-1 Inhibition in Persistently Infected Cells: Oxophenarsine HCl vs. Azidothymidine (AZT)
In a direct head-to-head comparison within the same study, oxophenarsine hydrochloride inhibited HIV-1 production in both acutely infected peripheral blood lymphocytes (PBL) and persistently infected T cells, whereas AZT (azidothymidine), the only FDA-approved anti-HIV drug at the time, inhibited acute infection but had no antiviral effect against persistent infection [1]. In acutely infected PBL and H9 T cells, oxophenarsine was effective at concentrations as low as 0.07–0.15 μg/mL, with no significant cytotoxicity at concentrations of 6.0 μg/mL or below, yielding a selectivity window of at least 40- to 85-fold [1]. The drug did not inhibit HIV-1 reverse transcriptase at doses up to 60 μg/mL and had no effect on HIV-1-specific DNA or RNA synthesis, but specifically inhibited HIV-1 protein synthesis in both acutely and persistently infected cells [1].
| Evidence Dimension | Antiviral activity against HIV-1 persistent infection |
|---|---|
| Target Compound Data | Effective at 0.07–0.15 μg/mL in acutely infected PBL and H9 T cells; active against persistent HIV-1 infection in T cells; no cytotoxicity ≤6.0 μg/mL |
| Comparator Or Baseline | AZT (zidovudine): inhibits acute HIV-1 infection but has no antiviral effect against persistent infection |
| Quantified Difference | Qualitative difference in persistent infection: oxophenarsine active, AZT inactive. In acute infection: oxophenarsine EC₅₀ 0.07–0.15 μg/mL; selectivity index >40–85 based on CC₅₀ >6.0 μg/mL |
| Conditions | Acutely infected PBL and H9 T cells; persistently infected T cells; in vitro; Gupta et al. 1990 |
Why This Matters
For researchers studying HIV-1 latency and persistent infection, oxophenarsine hydrochloride offers a mechanistically distinct tool compound that addresses a functional gap where AZT and similar reverse transcriptase inhibitors are completely ineffective.
- [1] Gupta P, Balachandran R, Thampatty P, et al. Oxophenarsine, an antisyphilis drug inhibits HIV-1-specific protein synthesis in acutely and persistently infected lymphocytes. AIDS Res Hum Retroviruses. 1990;6(12):1417-1423. PMID: 2078419. DOI: 10.1089/aid.1990.6.1417. View Source
